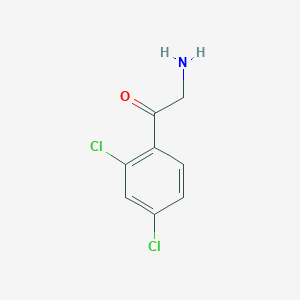

2-Amino-2',4'-dichloroacetophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2’,4’-dichloroacetophenone is an organic compound with the chemical formula C8H7Cl2NO. It is characterized by the presence of an amino group and two chlorine atoms attached to the acetophenone structure. This compound is often used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, pesticides, and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-2’,4’-dichloroacetophenone typically involves the reduction of p-nitroacetophenone followed by chlorination in the presence of hydrochloric acid . Another method involves the acylation of m-dichlorobenzene with acetyl chloride or acetic anhydride in the presence of a Lewis acid such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of 2-Amino-2’,4’-dichloroacetophenone often includes steps such as acylation, hydrolysis, washing, distillation, and crystallization. The raw materials used include m-dichlorobenzene and acetic anhydride, and the process is catalyzed by anhydrous aluminum trichloride .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-2’,4’-dichloroacetophenone undergoes various types of chemical reactions, including:

Reduction: It can be reduced to form 2’,4’-dichloroacetophenone.

Substitution: It can participate in N-alkylation reactions to form corresponding azoles.

Alkylation: It can be used as an alkylating agent in the Williamson reaction to form substituted oxoethers.

Common Reagents and Conditions

Reduction: Glutathione-dependent cytosolic enzymes are used for the reduction process.

Substitution: Microwave-induced N-alkylation is a common method.

Alkylation: The Williamson reaction typically involves the use of 7-hydroxycoumarins.

Major Products Formed

Reduction: 2’,4’-dichloroacetophenone.

Substitution: Corresponding 1-(2’,4’-dichlorophenacyl)azoles.

Alkylation: Substituted oxoethers.

Applications De Recherche Scientifique

2-Amino-2’,4’-dichloroacetophenone has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is involved in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of pesticides and dyes.

Mécanisme D'action

The mechanism of action of 2-Amino-2’,4’-dichloroacetophenone involves its reduction to 2’,4’-dichloroacetophenone by glutathione-dependent cytosolic enzymes present in the liver, kidney, and brain . It also participates in microwave-induced N-alkylation reactions, which are crucial for its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichloroacetophenone: This compound is similar in structure but lacks the amino group.

2,2,4-Trichloroacetophenone: This compound has an additional chlorine atom compared to 2-Amino-2’,4’-dichloroacetophenone.

Uniqueness

2-Amino-2’,4’-dichloroacetophenone is unique due to the presence of both an amino group and two chlorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in various synthetic processes and research applications .

Activité Biologique

2-Amino-2',4'-dichloroacetophenone (commonly referred to as ADCAP) is a compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies concerning ADCAP, drawing from diverse research findings.

- Chemical Formula : C8H6Cl2O

- Molecular Weight : 189.04 g/mol

- CAS Number : 2234-16-4

- Boiling Point : Not specified

- Melting Point : Not specified

Antimicrobial Activity

ADCAP has been investigated for its antimicrobial properties against various pathogens. In a study examining the antibacterial efficacy of several compounds, ADCAP demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and function.

Anti-inflammatory Effects

Research has indicated that ADCAP possesses anti-inflammatory properties. In vitro studies showed that ADCAP can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. These findings suggest its potential utility in managing inflammatory conditions.

Cytotoxicity and Cancer Research

ADCAP has been evaluated for its cytotoxic effects on cancer cell lines. A study utilizing the MTT assay revealed that ADCAP exhibited dose-dependent cytotoxicity against various cancer cells, including breast and lung cancer cell lines. The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis.

The biological activity of ADCAP is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : ADCAP may inhibit specific enzymes involved in the inflammatory response.

- Induction of Apoptosis : Through the activation of caspases, ADCAP can trigger programmed cell death in cancer cells.

- Disruption of Cellular Membranes : Its lipophilic nature allows ADCAP to integrate into bacterial membranes, leading to cell lysis.

Study on Antimicrobial Efficacy

A clinical study conducted by Scott-Thomas et al. (2010) examined the use of ADCAP as a potential breath biomarker for detecting Pseudomonas aeruginosa infections in cystic fibrosis patients. The study highlighted ADCAP's role in identifying bacterial presence through volatile organic compounds emitted during infection, showcasing its diagnostic potential in clinical settings .

Cytotoxicity Assessment

In a recent investigation published in Journal of Pharmaceutical Sciences, researchers explored the cytotoxic effects of ADCAP on various cancer cell lines. The study concluded that ADCAP could serve as a lead compound for developing new anticancer agents due to its selective toxicity towards malignant cells while sparing normal cells .

Propriétés

IUPAC Name |

2-amino-1-(2,4-dichlorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H,4,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQSJEQBJVHARP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00971509 |

Source

|

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5614-33-5 |

Source

|

| Record name | 2-Amino-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00971509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.